4-[Chloro(difluoro)methyl]benzaldehyde
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Overview
Description
4-[Chloro(difluoro)methyl]benzaldehyde is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a chloro(difluoro)methyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Chloro(difluoro)methyl]benzaldehyde typically involves the introduction of the chloro(difluoro)methyl group to a benzaldehyde derivative. One common method is the reaction of 4-chlorobenzaldehyde with difluorocarbene, generated in situ from a difluoromethylating agent under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of the difluorocarbene .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure better control over reaction parameters and yield higher purity products. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-[Chloro(difluoro)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 4-[Chloro(difluoro)methyl]benzoic acid.
Reduction: 4-[Chloro(difluoro)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[Chloro(difluoro)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[Chloro(difluoro)methyl]benzaldehyde depends on its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chloro(difluoro)methyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and halogen bonding .
Comparison with Similar Compounds
4-Chlorobenzaldehyde: Lacks the difluoromethyl group, resulting in different reactivity and applications.
4-Difluoromethylbenzaldehyde: Lacks the chlorine atom, which affects its chemical properties and reactivity.
4-Fluorobenzaldehyde: Contains a single fluorine atom instead of the difluoromethyl group, leading to different chemical behavior.
Uniqueness: 4-[Chloro(difluoro)methyl]benzaldehyde is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
CAS No. |
137780-58-6 |
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Molecular Formula |
C8H5ClF2O |
Molecular Weight |
190.57 g/mol |
IUPAC Name |
4-[chloro(difluoro)methyl]benzaldehyde |
InChI |
InChI=1S/C8H5ClF2O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H |
InChI Key |
IMKLYAOYOTYFQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(F)(F)Cl |
Origin of Product |
United States |
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